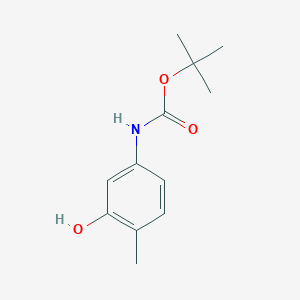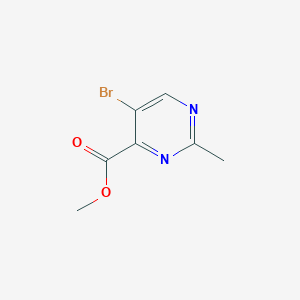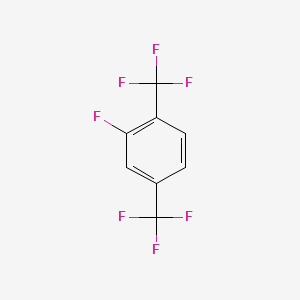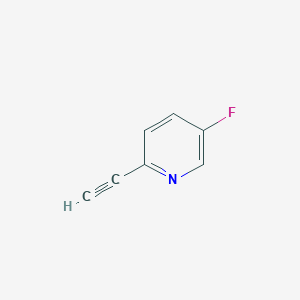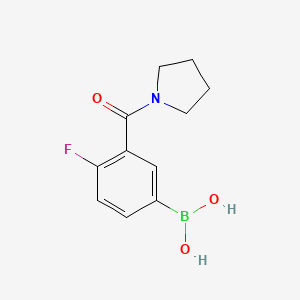
4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid
描述
4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid is a boronic acid derivative with the molecular formula C11H13BFNO3 and a molecular weight of 237.04 g/mol . This compound is characterized by the presence of a fluorine atom, a pyrrolidine ring, and a boronic acid group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid typically involves the reaction of 4-fluoro-3-nitrobenzoic acid with pyrrolidine under specific conditions to form the corresponding amide. This intermediate is then subjected to reduction and subsequent borylation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the desired product in a solid form .
化学反应分析
Types of Reactions
4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions include boronic esters, amines, and substituted aromatic compounds .
科学研究应用
4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid is utilized in various scientific research fields, including:
作用机制
The mechanism of action of 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, thereby modulating their activity. This interaction is crucial in the development of enzyme inhibitors and other bioactive compounds .
相似化合物的比较
Similar Compounds
4-Fluorophenylboronic acid: Lacks the pyrrolidine ring, making it less versatile in biological applications.
3-(Pyrrolidine-1-carbonyl)phenylboronic acid: Lacks the fluorine atom, which may affect its reactivity and binding properties.
Uniqueness
4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid is unique due to the combination of the fluorine atom, pyrrolidine ring, and boronic acid group. This combination enhances its chemical reactivity and potential for diverse applications in scientific research .
属性
IUPAC Name |
[4-fluoro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BFNO3/c13-10-4-3-8(12(16)17)7-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOICJNUBSAKHMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660219 | |
| Record name | [4-Fluoro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-31-5 | |
| Record name | [4-Fluoro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





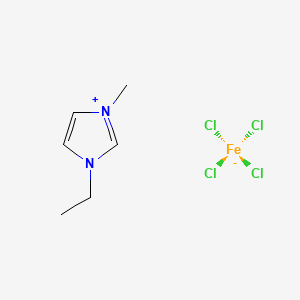
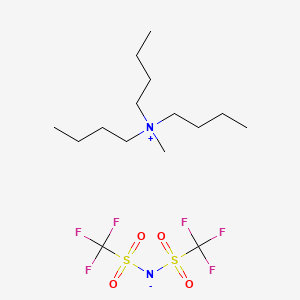

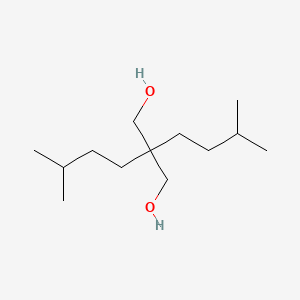
![6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B1437230.png)
